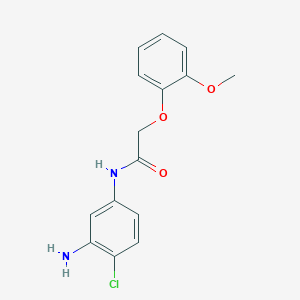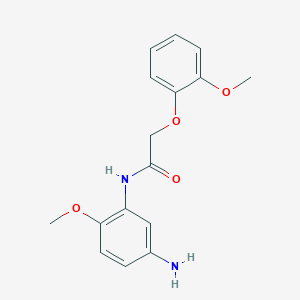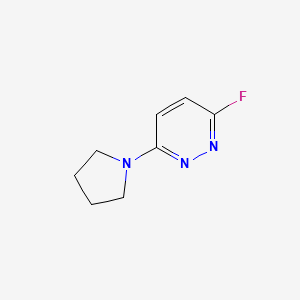
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine
Vue d'ensemble
Description
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a chemical compound with the molecular formula C8H10FN3 and a molecular weight of 167.19 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is 1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine is a powder . Its storage temperature is not specified . The boiling point is also not specified .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Pyridazine derivatives have been synthesized and evaluated for their antibacterial activities against various strains. For instance, Asahina et al. (2008) investigated novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives for their in vitro antibacterial activity. The study found that specific compounds exhibited potent antibacterial activity, surpassing that of clinafloxacin against resistant Gram-positive clinical isolates. The introduction of fluorine atoms was noted to reduce acute toxicity and convulsion inductive ability, highlighting the importance of structural modifications in enhancing therapeutic profiles (Asahina, Takei, Kimura, & Fukuda, 2008).
Metal-Coordination and Self-Assembly
Hoogenboom et al. (2006) described the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, which demonstrate the ability to coordinate with metals like copper(I) or silver(I), resulting in the formation of grid-like metal complexes. This property is significant for the development of molecular materials and sensors, showcasing the versatility of pyridazine derivatives in chemistry (Hoogenboom, Moore, & Schubert, 2006).
Anticancer Activity
Research on pyridazine derivatives has also extended into the realm of anticancer activity. For example, Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity. The synthesized compounds showed promising anticancer activity against human cancer cell lines, indicating the potential of pyridazine derivatives in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Inhibition of Metal Corrosion
Additionally, pyridazine derivatives have applications in material science, such as in the inhibition of metal corrosion. Mashuga, Olasunkanmi, and Ebenso (2017) conducted experimental and theoretical investigations into the inhibitory effects of new pyridazine derivatives on the corrosion of mild steel in hydrochloric acid. Their findings suggested that these compounds offer effective corrosion protection, attributed to their ability to form a protective film on the metal surface, demonstrating the utility of pyridazine derivatives in industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).
Propriétés
IUPAC Name |
3-fluoro-6-pyrrolidin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKDDRNSVYJOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-(pyrrolidin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



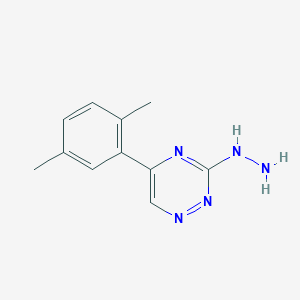
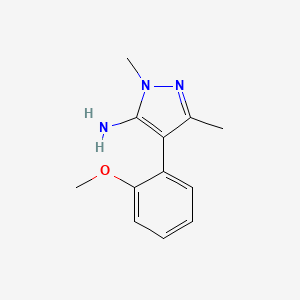
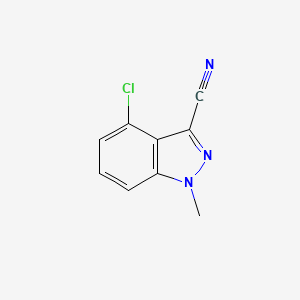
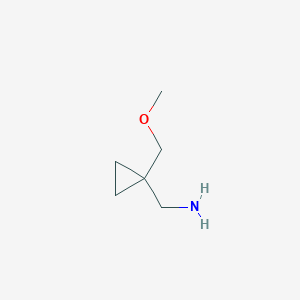
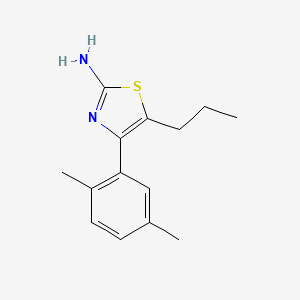
methanone](/img/structure/B1450134.png)
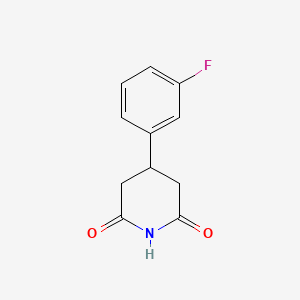
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
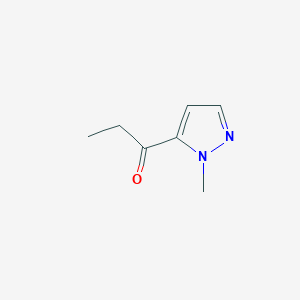
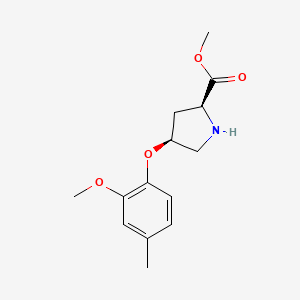
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)
